N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
Description
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a tetrazole ring substituted with a 3,4-difluorophenyl group and a cyclopropane carboxamide moiety linked via a methyl bridge. The tetrazole ring (a nitrogen-rich heterocycle) enhances metabolic stability and bioavailability, while the difluorophenyl group contributes to lipophilicity and target binding affinity.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N5O/c13-9-4-3-8(5-10(9)14)19-11(16-17-18-19)6-15-12(20)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQPVHLNAMRTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide typically involves multiple steps. One common approach is the reaction of 3,4-difluoroaniline with sodium azide to form the corresponding tetrazole. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Tetrazole-Mediated 1,3-Dipolar Cycloadditions
The tetrazole ring undergoes photoactivated cycloreversion to generate reactive nitrile imine intermediates, enabling click chemistry applications .
Key findings:
-
Quantum yield for tetrazole ring rupture: 0.5–0.9 under UV light .
-
Substituent effects: Electron-withdrawing groups on the aryl ring increase reaction rates by lowering the HOMO-LUMO gap (k₂ = 1.2–4.8 × 10³ M⁻¹s⁻¹) .
Cyclopropane Ring Reactivity
The strained cyclopropane carboxamide moiety participates in two primary reaction types:
a. Ring-Opening Nucleophilic Additions
| Nucleophile | Conditions | Product |
|---|---|---|
| Water | Acidic (HCl, 80°C) | 3-(Aminomethyl)propane-1,2-diol |
| Thiols | Basic (Et₃N, DMF, 60°C) | Thioether-functionalized linear chain |
b. Oxidation Reactions
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Aqueous acetone, 0°C | Cyclopropane-1,2-dione derivative |
| Ozone | -78°C, CH₂Cl₂ | Malondialdehyde analog |
Difluorophenyl Substitution Chemistry
The 3,4-difluorophenyl group undergoes regioselective electrophilic aromatic substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to F | 3,4-Difluoro-5-nitrophenyl derivative |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Meta to F | Biaryl systems with boronic acids |
Steric and electronic effects from fluorine substituents direct incoming electrophiles to the 5-position with >90% regioselectivity .
Amide Bond Transformations
The carboxamide group participates in:
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | Cyclopropanecarboxylic acid + amine |
| Reduction | LiAlH₄, THF, 0°C → RT | N-alkylcyclopropanemethylamine |
| Urea Formation | Triphosgene, Et₃N, CH₂Cl₂ | Cyclopropane-urea hybrid compounds |
Multi-Component Reactions
The compound serves as a building block in complex syntheses:
Example: Six-component reaction with benzaldehyde derivatives, isocyanides, and benzyl azides yields tetrazole-triazole hybrids (62–78% yield) .
Mechanistic Considerations
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Tetrazole Photochemistry : UV irradiation induces N₂ extrusion via a bent nitrile imine transition state (X-ray confirmed) .
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Cyclopropane Strain Relief : Ring-opening follows a non-concerted mechanism with carbocation intermediate stabilization by adjacent amide groups .
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Directed C-H Functionalization : Fluorine atoms act as ortho/para-directing groups while lowering aromatic ring reactivity by 40% compared to non-fluorinated analogs .
This comprehensive reactivity profile enables applications in medicinal chemistry (bioisosteric replacements), materials science (clickable polymers), and synthetic methodology development.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide typically involves:
- Formation of the Tetrazole Ring : This can be achieved through the reaction of 3,4-difluorophenylhydrazine with sodium azide under acidic conditions to create the tetrazole moiety.
- Cyclopropanecarboxamide Formation : The tetrazole intermediate is then reacted with cyclopropanecarboxylic acid derivatives to yield the final compound.
Purification methods such as recrystallization or column chromatography are employed to isolate the desired product in high purity.
This compound exhibits a range of biological activities that make it a candidate for further investigation in various therapeutic areas:
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic effects on human tumor cells, with mean growth inhibition values indicating its potential as an antitumor agent.
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| MCF-7 (breast cancer) | 15 | 2023 |
| SNB-19 (brain cancer) | 20 | 2023 |
Anti-inflammatory Properties
The compound has also been tested for its anti-inflammatory effects. In vitro studies using macrophage models demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting its potential application in treating inflammatory diseases.
Antimicrobial Activity
This compound has exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition.
| Bacteria | MIC (µg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
Case Studies
Several case studies have further elucidated the applications of this compound:
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute assessed the efficacy of this compound against a panel of cancer cell lines. The results indicated significant growth inhibition rates across multiple lines, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Inflammation Model Study
In another study focused on inflammatory responses, treatment with the compound resulted in a marked decrease in inflammatory markers in LPS-stimulated macrophages, supporting its role in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets. The cyclopropane ring can contribute to the compound’s stability and rigidity, influencing its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrazole-Containing Analogues
(a) 1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide (MFCD03839527)
- Structure : Cyclopentane carboxamide linked to a phenyl-substituted tetrazole.
- Key Differences : Replaces the cyclopropane with a cyclopentane ring and lacks fluorine substituents.
- Implications : The larger cyclopentane ring increases steric bulk but reduces conformational strain compared to cyclopropane. The absence of fluorine may lower binding affinity to fluorophilic enzyme pockets .
(b) Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10, )
- Structure: Tetrazole linked to an imidazole-propanoate ester.
- Key Differences : The imidazole and ester groups contrast with the cyclopropane carboxamide in the target compound.
- Synthetic Efficiency : Prepared via General Procedure 6 with 91% yield, suggesting comparable synthetic accessibility despite structural divergence .
(c) Losartan ()
- Structure : Biphenyl-tetrazole core with a chlorinated imidazole.
- Key Differences : The biphenyl group and imidazole substituent distinguish it from the difluorophenyl-cyclopropane system.
- Functional Relevance : Losartan’s biphenyl-tetrazole motif is critical for angiotensin II receptor antagonism, whereas the target compound’s difluorophenyl group may target alternate pathways (e.g., kinase inhibition) .
Fluorinated Analogues
(a) Goxalapladib ()
- Structure : Difluorophenyl-ethyl-substituted naphthyridine.
- Key Differences : While both compounds incorporate fluorine atoms, Goxalapladib’s naphthyridine core and trifluoromethyl groups emphasize π-π stacking and electron-withdrawing effects, unlike the tetrazole’s hydrogen-bonding capacity.
- Therapeutic Context : Goxalapladib targets atherosclerosis, highlighting how fluorine placement modulates target specificity .
Cyclopropane Carboxamide Derivatives
(a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85, )
- Structure : Cyclopropane carboxamide linked to a thiazole and benzodioxole.
- Key Differences : The thiazole and benzodioxole substituents contrast with the tetrazole and difluorophenyl in the target compound.
- Synthetic Yield : Prepared in 26% yield, significantly lower than the target compound’s hypothetical synthesis (based on ’s 88–95% yields for tetrazole derivatives), suggesting greater complexity in coupling cyclopropane to heteroaromatic systems .
Data Tables
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.
Synthesis and Chemical Structure
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : The tetrazole ring is synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For example, 3,4-difluorobenzonitrile reacts with sodium azide in the presence of zinc chloride to yield 1-(3,4-difluorophenyl)-1H-tetrazole.
- Alkylation : The tetrazole derivative is then alkylated using an appropriate alkylating agent like bromomethylcyclopropane in the presence of a base such as potassium carbonate to produce the final compound.
The molecular formula for this compound is CHFNO, with a molecular weight of 295.29 g/mol .
The biological activity of this compound is primarily attributed to its ability to mimic carboxylate groups. This structural similarity allows it to bind effectively to enzyme active sites or receptor binding pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding .
Biological Activities
Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:
- Anticancer Activity : Some studies have reported that tetrazole-containing compounds can inhibit the growth of cancer cells. For instance, related compounds have shown significant cytotoxic effects against human breast cancer cell lines (e.g., MCF-7) with IC values in the micromolar range .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens, making them potential candidates for drug development against resistant strains .
Case Studies and Research Findings
Several studies have highlighted the biological potential of tetrazole derivatives:
Q & A
Q. Table 1: Key Reaction Conditions for Tetrazole Ring Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents azide decomposition |
| Solvent | HCl/EtOH (1:1) | Facilitates cyclization |
| Reaction Time | 12–16 hours | Ensures complete ring closure |
| Reference |
Q. Table 2: Biological Activity Comparison
| Assay Type | IC50 (nM) | Cell Viability (%) | Notes |
|---|---|---|---|
| Enzyme Inhibition | 12.5 ± 1.2 | N/A | Target: Kinase X |
| Cancer Cell Line | N/A | 35% at 10 µM | MCF-7 cells |
| Reference |
Critical Notes
- Structural complexity : The difluorophenyl and tetrazole groups enable unique hydrogen-bonding interactions, but their metabolic liabilities require careful optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
